molecular formula C9H13Cl2N B14807234 4-Chloro-2,6-dimethylbenzyl amine HCl

4-Chloro-2,6-dimethylbenzyl amine HCl

Cat. No.: B14807234
M. Wt: 206.11 g/mol
InChI Key: OXJBCWNGUQDHER-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylbenzyl amine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N. It is commonly used in various chemical reactions and industrial applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dimethylbenzyl amine hydrochloride typically involves the reaction of 4-chloro-2,6-dimethylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-2,6-dimethylbenzyl amine hydrochloride involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethylbenzyl amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Chloro-2,6-dimethylbenzyl amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethylbenzyl amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is due to the presence of the amine group, which can donate electrons to form new bonds. The pathways involved in these reactions often include nucleophilic substitution and addition-elimination mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,6-dimethylaniline hydrochloride
  • 4-Chloro-2,6-dimethylphenol
  • 4-Chloro-2,6-dimethylbenzyl alcohol

Uniqueness

4-Chloro-2,6-dimethylbenzyl amine hydrochloride is unique due to its specific reactivity and stability. Unlike its analogs, it can participate in a broader range of chemical reactions, making it more versatile in synthetic applications. Its hydrochloride form also enhances its solubility and stability, which is advantageous in various industrial processes .

Properties

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

(4-chloro-2,6-dimethylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-6-3-8(10)4-7(2)9(6)5-11;/h3-4H,5,11H2,1-2H3;1H

InChI Key

OXJBCWNGUQDHER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CN)C)Cl.Cl

Origin of Product

United States

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